molecular formula C10H13NO4 B7967219 1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B7967219
M. Wt: 211.21 g/mol
InChI Key: REFCYMTXUSPOOM-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The tert-butoxycarbonyl (Boc) group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid exerts its effects primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a tert-butyl cation, which is then eliminated .

Comparison with Similar Compounds

Similar compounds to 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:

  • N-Boc-glycine
  • N-Boc-alanine
  • N-Boc-phenylalanine

These compounds share the common feature of having a Boc group protecting the amine functionality. this compound is unique due to its pyrrole ring, which imparts different chemical properties and reactivity compared to aliphatic or aromatic Boc-protected amino acids .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFCYMTXUSPOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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